![molecular formula C22H22N2O3S B2844984 N-(2-(N-benzhydrylsulfamoyl)ethyl)benzamide CAS No. 899758-89-5](/img/structure/B2844984.png)
N-(2-(N-benzhydrylsulfamoyl)ethyl)benzamide
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Description
N-(2-(N-benzhydrylsulfamoyl)ethyl)benzamide, also known as NBSEB, is a chemical compound that has gained significant attention in the scientific community due to its potential as a therapeutic agent. This compound belongs to the class of sulfonamide derivatives and has been studied extensively for its pharmacological properties.
Scientific Research Applications
Platinum-Catalyzed Hydroamination
One application involves the platinum-catalyzed intermolecular hydroamination of unactivated olefins with carboxamides, where benzamide derivatives play a crucial role in facilitating the reaction to yield N-ethylbenzamide. This process demonstrates the versatility of benzamide derivatives in synthetic organic chemistry, especially in catalytic reactions for the synthesis of amides (Xiang Wang and R. Widenhoefer, 2004).
Synthesis of Antiarrhythmic Agents
Benzamide derivatives, characterized by specific substituents, have been prepared and evaluated for their oral antiarrhythmic activity in mice. These studies contribute to the development of new therapeutic agents, highlighting the importance of benzamide derivatives in medicinal chemistry (E. H. Banitt et al., 1977).
Neuroleptic Activity
Research on benzamides of N,N-disubstituted ethylenediamines has shown potential neuroleptic activity. These compounds were evaluated for their inhibitory effects on stereotypic behavior in rats, suggesting their use in treating psychosis with fewer side effects (S. Iwanami et al., 1981).
Designing Magnets
In material science, benzamide derivatives have been used as ligands to coordinate with copper ions, leading to the development of single-molecule and single-chain magnets. This application demonstrates the role of benzamide derivatives in advancing the design of new magnetic materials (J. Costes et al., 2010).
Melanoma Cytotoxicity
Benzamide derivatives have shown selective cytotoxicity towards melanoma cells, indicating their potential for targeted drug delivery in cancer therapy. These findings underscore the relevance of benzamide derivatives in the development of novel anticancer treatments (Markus Wolf et al., 2004).
Endothelin Receptor Antagonists
N2-aryl-3-(isoxazolylsulfamoyl)-2-thiophenecarboxamides, a class of benzamide derivatives, have been identified as potent and selective endothelin receptor-A antagonists, highlighting their importance in the development of cardiovascular therapies (C. Wu et al., 1997).
properties
IUPAC Name |
N-[2-(benzhydrylsulfamoyl)ethyl]benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H22N2O3S/c25-22(20-14-8-3-9-15-20)23-16-17-28(26,27)24-21(18-10-4-1-5-11-18)19-12-6-2-7-13-19/h1-15,21,24H,16-17H2,(H,23,25) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LZSYNKNUZHXGDH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(C2=CC=CC=C2)NS(=O)(=O)CCNC(=O)C3=CC=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H22N2O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
394.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2-(N-benzhydrylsulfamoyl)ethyl)benzamide |
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